molecular formula C14H14FNO3S B2414202 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide CAS No. 1396856-96-4

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Cat. No.: B2414202
CAS No.: 1396856-96-4
M. Wt: 295.33
InChI Key: CPRYRGBZWYDUQB-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, thioether, furan, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.

    Introduction of the furan ring: The furan moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent, such as acetic anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the furan ring or the acetamide group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfur and fluorine-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl and thioether groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRYRGBZWYDUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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